ethyl 2-formyl-4-oxopentanoate
Overview
Description
Ethyl 2-formyl-4-oxopentanoate is a chemical compound that belongs to the ester group, derived from pentanoic acid. It has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. This compound is known for its unique structure, which includes both formyl and oxo functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4-oxopentanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Ethyl 2-carboxy-4-oxopentanoate.
Reduction: Ethyl 2-formyl-4-hydroxypentanoate.
Substitution: Ethyl 2-formyl-4-oxopentanamide.
Scientific Research Applications
Ethyl 2-formyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters and aldehydes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for esterases and aldehyde dehydrogenases, leading to the formation of corresponding acids and alcohols. The presence of both formyl and oxo groups allows it to participate in various biochemical transformations, making it a valuable tool in metabolic studies.
Comparison with Similar Compounds
Ethyl 2-formyl-4-oxopentanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the formyl group but has similar reactivity in aldol condensations.
Ethyl 2-oxo-4-pentenoate: Contains a double bond instead of a formyl group, leading to different reactivity patterns.
Ethyl 2-formyl-4-hydroxybutanoate: Has a hydroxyl group instead of an oxo group, affecting its reduction and oxidation behavior.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in synthetic applications and biochemical studies.
Properties
IUPAC Name |
ethyl 2-formyl-4-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHRNVHKYORPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632716 | |
Record name | Ethyl 2-formyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84290-76-6 | |
Record name | Ethyl 2-formyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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